[2-(3-Bromopropoxy)ethyl]benzene

Catalog No.
S12550622
CAS No.
M.F
C11H15BrO
M. Wt
243.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Bromopropoxy)ethyl]benzene

Product Name

[2-(3-Bromopropoxy)ethyl]benzene

IUPAC Name

2-(3-bromopropoxy)ethylbenzene

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

InChI

InChI=1S/C11H15BrO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2

InChI Key

KMKDBZMDKNJTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCBr

[2-(3-Bromopropoxy)ethyl]benzene, also known as 1-(3-bromopropoxy)-2-ethylbenzene, is an organic compound characterized by a benzene ring substituted with a 3-bromopropoxy group and an ethyl group. Its molecular formula is C11H15BrOC_{11}H_{15}BrO, and it features a bromine atom attached to a propyl chain that connects to the ethyl-substituted benzene. This structure imparts unique chemical properties, making it of interest in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to yield alkenes.
  • Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Common reagents for these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation.

There are several methods for synthesizing [2-(3-Bromopropoxy)ethyl]benzene:

  • Bromination and Friedel-Crafts Alkylation: This method involves the bromination of 2-ethylbenzene followed by alkylation using 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Direct Etherification: A potential method could involve reacting 2-ethylphenol with 1-bromopropane in the presence of a base like potassium carbonate under reflux conditions.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize yield and purity while minimizing by-products.

[2-(3-Bromopropoxy)ethyl]benzene has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Similar compounds are often explored for their pharmacological properties, suggesting potential uses in drug formulation.
  • Material Science: It may be used in developing polymers or other materials due to its unique chemical structure.

Several compounds share structural similarities with [2-(3-Bromopropoxy)ethyl]benzene, including:

Compound NameStructure DescriptionUnique Features
1-Bromo-3-phenylpropaneBromine attached to a phenylpropane structureLacks the ethyl group
3-BromopropylbenzeneBromine directly on the benzene ringNo ethyl substitution
2-Ethylbenzyl bromideBromine attached to a benzyl positionDifferent positioning of bromine
1-Bromo-4-(3-bromopropoxy)benzeneContains both bromine and propoxy groupsAdditional bromine on the benzene ring

Uniqueness

[2-(3-Bromopropoxy)ethyl]benzene is unique due to its combination of both bromine and ethyl groups. This structural configuration allows for diverse reactivity patterns and applications not found in its similar counterparts. The presence of both substituents enhances its potential utility in synthetic chemistry and material science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

242.03063 g/mol

Monoisotopic Mass

242.03063 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

Explore Compound Types